2-Methylhexadecanal
Overview
Description
2-Methylhexadecanal is an organic compound with the chemical formula C17H34O It is a fatty aldehyde, which means it contains a long carbon chain with an aldehyde functional group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexadecanal can be synthesized through several methods. One common approach is the oxidation of 2-methylhexadecan-1-ol. This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions to convert the alcohol to the corresponding aldehyde .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexadecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2-methylhexadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-methylhexadecan-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 2-Methylhexadecanoic acid
Reduction: 2-Methylhexadecan-1-ol
Substitution: Imines, acetals
Scientific Research Applications
2-Methylhexadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylhexadecanal involves its interaction with specific molecular targets. For example, it has been shown to bind to the insulin receptor and major histocompatibility (MHC) class I protein, which are involved in glucose homeostasis and immune response, respectively . This binding can modulate the activity of these receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Methylhexadecanal can be compared with other similar compounds, such as:
2-Methylhexadecan-1-ol: The corresponding alcohol, which can be synthesized from this compound through reduction.
Hexadecanal: A similar fatty aldehyde with a straight carbon chain, lacking the methyl group at the second carbon.
N-Hexadecanoic acid: The carboxylic acid derivative of hexadecanal, which can be formed through oxidation.
Uniqueness
This compound is unique due to its specific structure, which includes a methyl group at the second carbon. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methylhexadecanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h16-17H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUHQRWBXMBEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338155 | |
Record name | Hexadecanal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55019-46-0 | |
Record name | Hexadecanal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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